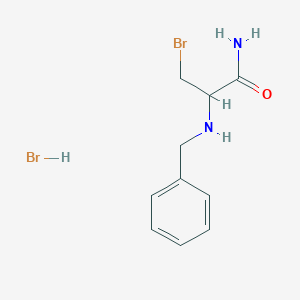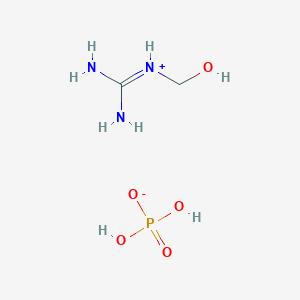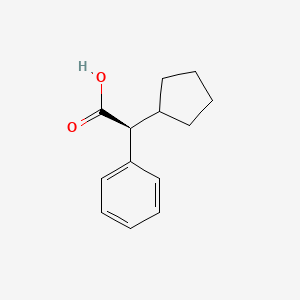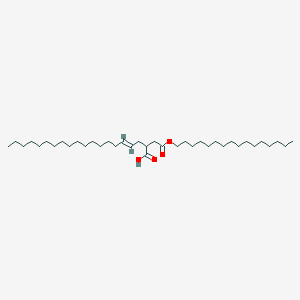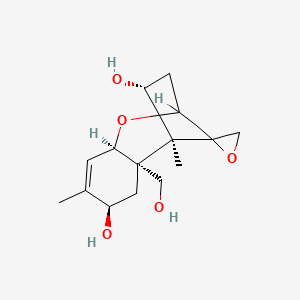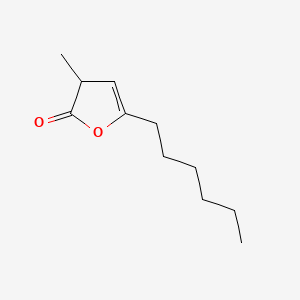
5-Hexyldihydromethylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyldihydromethylfuran-2(3H)-one, also known as γ-Decalactone, is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a lactone, a cyclic ester, and is known for its pleasant fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its appealing scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyldihydromethylfuran-2(3H)-one typically involves the cyclization of hydroxy acids. One common method is the reduction of 4-hydroxydecanoic acid, which undergoes intramolecular esterification to form the lactone ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Hexyldihydromethylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 4-Hexyl-1,4-butanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
5-Hexyldihydromethylfuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying lactone chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to various products, including food, beverages, and cosmetics.
Mechanism of Action
The mechanism of action of 5-Hexyldihydromethylfuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
γ-Nonalactone: Similar structure with a shorter alkyl chain.
γ-Undecalactone: Similar structure with a longer alkyl chain.
γ-Octalactone: Another lactone with a different alkyl chain length.
Uniqueness
5-Hexyldihydromethylfuran-2(3H)-one is unique due to its specific alkyl chain length, which imparts a distinct peach-like aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other lactones with different alkyl chain lengths.
Properties
CAS No. |
93980-90-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-hexyl-3-methyl-3H-furan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)11(12)13-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
KGOKIKUWPSPJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


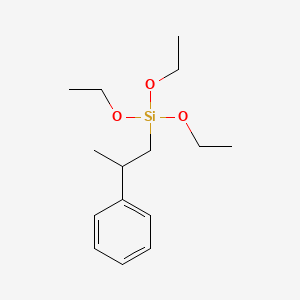
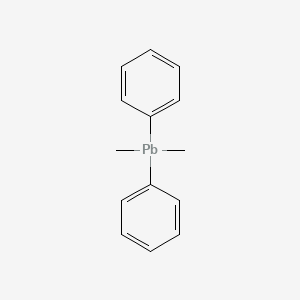


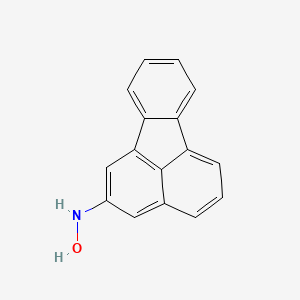

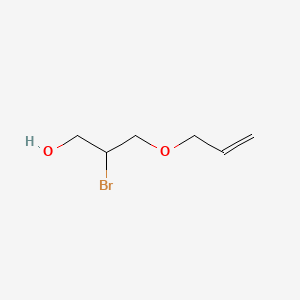
![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

